(4-Bromophenyl)chlorodimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-chloro-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVQUNBYZVLSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563282 | |
| Record name | (4-Bromophenyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-77-6 | |
| Record name | (4-Bromophenyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Pathways of 4 Bromophenyl Chlorodimethylsilane
Nucleophilic Substitution Reactions at the Silicon Center
A common and synthetically important example of nucleophilic substitution at the silicon center of (4-bromophenyl)chlorodimethylsilane is its reaction with organometallic reagents, such as Grignard or organolithium reagents. orgsyn.orglibretexts.orgyoutube.com These reactions are fundamental for the formation of new carbon-silicon bonds. For instance, the reaction with an organomagnesium reagent (R-MgX) proceeds via nucleophilic attack of the carbanionic 'R' group on the electrophilic silicon atom, displacing the chloride leaving group. orgsyn.orglibretexts.org This process is often catalyzed by salts like zinc chloride to enhance the reaction rate and yield, particularly with less reactive Grignard reagents. orgsyn.org
Another significant nucleophilic substitution is hydrolysis, where water acts as the nucleophile. libretexts.org This reaction initially forms a silanol (B1196071), (4-bromophenyl)dimethylsilanol. These silanols are valuable intermediates themselves and can undergo further condensation to form disiloxanes. libretexts.orggelest.com The resulting silanols and their corresponding silanolates are key species in certain cross-coupling reactions. gelest.comnih.gov
The following table summarizes representative nucleophilic substitution reactions at the silicon center of this compound.
| Nucleophile | Reagent Example | Product Type |
| Organometallic | R-MgBr (Grignard) | Tetraorganosilane |
| Water | H₂O | Silanol |
| Alcohol | R-OH | Alkoxysilane |
| Amine | R₂NH | Aminosilane |
Cross-Coupling Reactions Mediated by the Bromophenyl Moiety
The aryl-bromine bond in this compound provides a handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core.
The Migita-Kosugi-Stille coupling is a palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. mychemblog.comwikipedia.orgchem-station.com In the context of this compound, the bromophenyl group acts as the organic halide. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. mychemblog.comwikipedia.orgchemtube3d.com
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. mychemblog.comwikipedia.org
Transmetalation: An organic group is transferred from the organostannane to the palladium(II) center, displacing the bromide. This is often the rate-determining step. chem-station.comchemtube3d.com The rate of transfer from tin follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. mychemblog.comchem-station.com
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. mychemblog.comwikipedia.org
Additives such as lithium chloride or copper(I) iodide can accelerate the reaction, often by facilitating the transmetalation step. chem-station.comnih.gov
The following table provides a generalized scheme for the Stille coupling of this compound.
| Coupling Partner | Catalyst System | Product |
| R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (4-R-phenyl)chlorodimethylsilane |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. youtube.comnih.gov This reaction is a powerful method for the synthesis of substituted alkenes. When this compound is used as the aryl bromide, it can be coupled with various alkenes to introduce a vinyl group at the 4-position of the phenyl ring.
The catalytic cycle of the Heck reaction typically involves: youtube.comyoutube.com
Oxidative addition of the palladium(0) catalyst to the aryl bromide.
Coordination of the alkene to the palladium(II) complex.
Carbopalladation, where the aryl group is inserted across the double bond of the alkene.
β-Hydride elimination to form the new, more substituted alkene product and a palladium-hydride species.
Reductive elimination of H-X (where X is the halide) with the help of a base to regenerate the palladium(0) catalyst.
The Heck reaction often exhibits high stereoselectivity, typically favoring the formation of the trans isomer due to steric considerations in the transition state. youtube.com A related transformation is the silyl-Heck reaction, which can be used to synthesize alkenylsilanes. acs.org
Beyond Stille and Heck reactions, a broad range of palladium- and nickel-catalyzed cross-coupling reactions can be employed to functionalize the bromophenyl group of this compound.
Palladium-Catalyzed Couplings: Palladium catalysts are widely used for coupling aryl bromides with various organometallic reagents. For instance, in a Hiyama-type coupling, an organosilane is coupled with an organic halide in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) source. researchgate.net Suzuki coupling, which utilizes organoboron reagents, is another powerful method for forming biaryl structures or introducing alkyl or vinyl groups. arkat-usa.orguwindsor.ca Silyl-Kumada couplings, which use Grignard reagents, have been developed for the alkylation of chlorosilanes, and similar principles can apply to the arylation of other substrates. nih.gov
Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. researchgate.netrsc.org Nickel-catalyzed couplings can often be used to react with less reactive electrophiles and can exhibit different selectivity compared to their palladium counterparts. For example, nickel catalysis has been successfully used for the cross-electrophile coupling of aryl halides with alkyl halides. nih.gov Nickel catalysts are also effective in the reductive coupling of chlorosilanes with alkyl bromides. researchgate.netbohrium.com
The following table summarizes various cross-coupling strategies for this compound.
| Coupling Reaction | Catalyst | Coupling Partner | Product Type |
| Suzuki | Palladium | R-B(OH)₂ | Biaryl or Alkyl/Vinyl-Aryl |
| Hiyama | Palladium | R-Si(OR')₃ | Biaryl |
| Kumada-type | Palladium/Nickel | R-MgBr | Alkyl/Aryl-Aryl |
| Negishi-type | Palladium/Nickel | R-ZnX | Alkyl/Aryl-Aryl |
Hydrosilylation as a Post-Synthetic Functionalization Pathway for Derived Silanes
After initial functionalization at either the silicon center or the bromophenyl moiety, the resulting silane (B1218182) derivatives can undergo further transformations. One of the most important reactions of silicon-hydride bonds is hydrosilylation. nih.gov If this compound is first converted to (4-bromophenyl)dimethylsilane (containing a Si-H bond), this derivative can then participate in hydrosilylation reactions.
Hydrosilylation is the addition of a Si-H bond across a multiple bond, typically a carbon-carbon double or triple bond. nih.gov This reaction is most commonly catalyzed by platinum complexes but can also be promoted by other transition metals like rhodium, iridium, iron, cobalt, and nickel. nih.gov The reaction is a powerful method for creating carbon-silicon bonds and attaching the silyl (B83357) group to organic molecules.
For example, the hydrosilylation of an alkene with (4-bromophenyl)dimethylsilane would yield a (4-bromophenyl)dialkyl(dimethyl)silane. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and substrate. nih.gov
Mechanistic Insights into Reactive Intermediates and Transition States
The diverse reactivity of this compound is underpinned by a variety of reactive intermediates and transition states.
In palladium- and nickel-catalyzed cross-coupling reactions , the mechanism proceeds through a series of organometallic intermediates. The catalytic cycle invariably begins with the oxidative addition of the metal center into the C-Br bond, forming an arylpalladium(II) or arylnickel(II) species. mychemblog.comwikipedia.orguwindsor.ca In Stille coupling, the subsequent transmetalation step is crucial and is thought to proceed through a transition state where the organic group is bridged between the tin and palladium atoms. mychemblog.com In Heck coupling, the key steps involve migratory insertion of the alkene into the metal-carbon bond (carbopalladation) followed by β-hydride elimination. youtube.comyoutube.com
Some cross-coupling reactions can also involve radical intermediates . For instance, certain photoredox-catalyzed couplings can generate silyl radicals from silanes, which can then participate in halogen-atom abstraction to activate alkyl halides for coupling with an aryl partner. nih.govnih.gov
The study of these intermediates and transition states, through both experimental and computational methods, is crucial for understanding reaction outcomes and for the rational design of new and improved catalytic systems.
Applications of 4 Bromophenyl Chlorodimethylsilane in Advanced Polymer Science and Materials Synthesis
Precision Polymerization of Polysiloxanes (PDMS)
The synthesis of polysiloxanes, particularly poly(dimethylsiloxane) (PDMS), with precisely controlled molecular weights, narrow dispersity, and defined end-groups is crucial for high-performance applications. (4-Bromophenyl)chlorodimethylsilane plays a pivotal role in achieving this precision through organocatalytic polymerization methods.
Organocatalytic ring-opening polymerization (ROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D3), has emerged as a powerful technique for producing well-defined polysiloxanes. researchgate.netnih.gov This method allows for controlled/living polymerization, yielding polymers with predictable number-average molecular weights (Mn) and narrow molar-mass dispersity (Đ). researchgate.netrsc.org In this process, a functionalized chlorosilane acts as an end-capping agent, terminating the polymerization and introducing a specific functional group at the polymer chain end. rsc.org
This compound is employed precisely for this purpose. researchgate.net After the ROP of a cyclotrisiloxane (B1260393) is initiated, typically using an organobase catalyst and a silanol (B1196071) or water initiator, the living polymer chain ends are terminated through an end-capping reaction with this compound. researchgate.netmdpi.com This step is crucial for creating asymmetric linear polysiloxanes, known as hemitelechelic or heterotelechelic polymers, where specific functional groups are installed at one or both ends of the polymer chain. rsc.org The selection of a suitable functionalized chlorosilane end-capping agent is what allows for this convenient synthesis of precisely structured polymers. rsc.org
The use of strong organic bases like guanidines as catalysts has been shown to be highly effective for these polymerizations. rsc.orgmdpi.com The entire process, from initiation to end-capping, must be carefully controlled, often requiring the intensive removal of water from the starting materials to prevent undesired side reactions and maintain control over the polymerization. researchgate.netrsc.org
A key application of this compound is the synthesis of α,ω-chain-end-functionalized PDMS, where both ends of the polymer chain are capped with bromoaryl groups (BrPh-PDMS-PhBr). researchgate.net This is achieved through a metal-free, controlled ring-opening polymerization of cyclotrisiloxane, which is subsequently terminated by the end-capping reaction with this compound. researchgate.net
The resulting BrPh-PDMS-PhBr is a vital macromolecular building block, or "macro-monomer." researchgate.net The terminal bromoaryl groups are not merely inert end-caps; they are reactive sites that can participate in subsequent polymerization reactions, such as cross-coupling reactions. This functionality allows for the integration of the flexible, well-defined PDMS segment into more complex polymer architectures. researchgate.net
Development of Conjugated Polymer Systems
The bromoaryl groups introduced by this compound onto PDMS chains are instrumental in creating novel conjugated polymer systems. These materials combine the desirable properties of PDMS (flexibility, thermal stability, low glass transition temperature) with the electronic properties of conjugated polymers, opening doors for applications in organic electronics. mdpi.com
The α,ω-bromoaryl-functionalized PDMS (BrPh-PDMS-PhBr) serves as a key material in the synthesis of multiblock copolymers. researchgate.net These copolymers can be synthesized through statistical terpolymerization, which involves reacting the PDMS macro-monomer with other monomers. researchgate.net A notable example is the Migita-Kosugi-Stille coupling reaction, where BrPh-PDMS-PhBr is copolymerized with monomers like naphthalene (B1677914) diimide (NDI) and bithiophene. researchgate.net
This approach has been successfully used to synthesize a series of PDMS-containing multiblock copolymers with varying compositions of the flexible PDMS segment. researchgate.net
Table 1: Composition of PDMS-Containing Multiblock Copolymers
| Polymer Name | PDMS Content (wt%) | Polymerization Method |
| P1 | 10% | Statistical Terpolymerization (Stille Coupling) researchgate.net |
| P2 | 16% | Statistical Terpolymerization (Stille Coupling) researchgate.net |
| P3 | 36% | Statistical Terpolymerization (Stille Coupling) researchgate.net |
This method provides a versatile platform for tuning the material's properties by systematically varying the weight percentage of the PDMS block, thereby balancing electronic function with mechanical properties.
There is a growing demand for n-type (electron-transporting) organic semiconductors for use in technologies like organic light-emitting diodes and sensors. researchgate.net The incorporation of flexible segments like PDMS into rigid, conjugated backbones is a promising strategy for developing high-performance n-type materials. The BrPh-PDMS-PhBr macro-monomer, synthesized using this compound, is a critical component in this design. researchgate.net
By copolymerizing the PDMS macro-monomer with electron-deficient units, such as NDI, via Stille coupling, it is possible to create n-type multiblock copolymers. researchgate.net The flexible PDMS segments impart solubility and processability while influencing the solid-state morphology, which is critical for charge transport. The ability to create well-defined block copolymers allows for microphase separation, where the semiconducting and insulating blocks self-assemble into ordered nanostructures, potentially enhancing charge carrier mobility.
A major challenge in developing wearable and implantable electronics is creating semiconductors that are intrinsically stretchable without sacrificing electronic performance. digitellinc.com The key is to design polymers that possess both crystalline domains for efficient charge transport and amorphous domains to impart stretchability and ductility. digitellinc.com
The synthesis of block copolymers containing rigid, semiconducting segments and soft, elastomeric segments like PDMS is a primary strategy to achieve this balance. The functionalization of PDMS using this compound is the first step in creating the necessary PDMS macro-monomer for these architectures. researchgate.net By incorporating this flexible PDMS block into a conjugated polymer backbone, the resulting material can form microphase-separated morphologies. These structures, comprising hard, crystalline regions interconnected by the soft, amorphous PDMS matrix, can accommodate mechanical strain while maintaining pathways for charge transport. digitellinc.comresearchgate.net This molecular design approach is fundamental to creating the next generation of intrinsically stretchable semiconducting materials for skin-like electronics. digitellinc.comresearchgate.net
Precursor in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength). The silicon-containing nature of this compound makes it an ideal building block for such materials, particularly for poly(imide-siloxane) copolymers and functionalized silsesquioxanes.
Poly(imide-siloxane)s are a class of high-performance polymers that merge the exceptional thermal and mechanical stability of polyimides with the flexibility, low-temperature performance, and biocompatibility of polysiloxanes. jenabioscience.comnih.gov The incorporation of siloxane segments into the polyimide backbone is typically achieved by using amino-terminated polydimethylsiloxane (B3030410) oligomers in a polycondensation reaction with dianhydrides and other diamines. nih.govdtic.milumich.edumdpi.com
While direct polymerization of this compound into a polyimide backbone is not typical due to the nature of the chloro- and bromo- functionalities, it can be chemically modified to serve as a precursor. For instance, the chlorosilyl group can be hydrolyzed to a silanol, which can then be used in condensation reactions. More strategically, the bromophenyl group can be converted into a reactive amine or other functional group that can participate in the polyimide synthesis. This approach allows for the precise introduction of the bromophenyl moiety as a pendant group on the flexible siloxane segment.
These pendant bromophenyl groups can then serve as sites for further functionalization, such as crosslinking or the attachment of other functional molecules, thereby tailoring the final properties of the poly(imide-siloxane) copolymer. For example, the presence of phenyl groups on the siloxane chain has been shown to improve the dielectric properties of poly(imide-siloxane)s. mdpi.com
The general synthesis of poly(imide-siloxane) copolymers involves a two-step process: the formation of a poly(amic acid-siloxane) intermediate followed by thermal or chemical imidization. jenabioscience.commdpi.com The use of a co-solvent system or a solvent like tetrahydrofuran (B95107) (THF) is often necessary to prevent microphase separation of the siloxane groups during polymerization. jenabioscience.com
Table 1: Representative Monomers in Poly(imide-siloxane) Synthesis
| Monomer Type | Example | Function |
| Dianhydride | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Forms the rigid imide block |
| Diamine | 4,4'-Oxydianiline (ODA) | Forms the rigid imide block |
| Amino-terminated Siloxane | Bis(3-aminopropyl)-terminated polydimethylsiloxane (PDMS) | Forms the flexible siloxane block |
This table presents typical monomers used in the synthesis of poly(imide-siloxane)s, into which a derivative of this compound could be incorporated.
Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO₁․₅)ₙ, where R is an organic substituent. yamagata-u.ac.jpresearchgate.net They can exist in various forms, including random, ladder, or well-defined cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). researchgate.net These cage-like structures are nanometer-sized building blocks that can be incorporated into polymer matrices to create hybrid nanocomposites with enhanced thermal, mechanical, and optical properties. mdpi.comresearchgate.net
This compound can serve as a precursor for the synthesis of silsesquioxanes bearing bromophenyl groups. The hydrolytic condensation of the corresponding trichlorosilane (B8805176) or trialkoxysilane is a common method for preparing silsesquioxanes. yamagata-u.ac.jp While the title compound is a monochlorosilane, it can be used to functionalize existing silsesquioxane cages or can be converted to a trifunctional precursor.
A more direct analogy is the synthesis and functionalization of poly(bromophenylsilsesquioxane)s. Research has shown that octaphenylsilsesquioxane (B33884) can be brominated to introduce bromo groups onto the phenyl rings. researchgate.net These bromo-functionalized silsesquioxanes are valuable platforms for further modification through cross-coupling reactions, allowing for the attachment of a wide variety of organic functionalities. researchgate.net
The presence of the bromophenyl group on a silsesquioxane cage, derived from a precursor like this compound, would allow for the creation of highly functionalized, three-dimensional nanostructures. These could then be polymerized or incorporated into other polymer systems to create advanced hybrid materials.
Integration into Macromolecular Architectures via "Click" Chemistry
"Click" chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction and has been widely used in polymer science for the synthesis of complex macromolecular architectures and for bioconjugation. nih.gov
The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole ring. nih.gov For this compound to be used in CuAAC reactions, the bromophenyl group must first be converted into either an azide or a terminal alkyne.
The conversion of an aryl bromide to a terminal alkyne can be achieved through a Sonogashira coupling reaction with a protected alkyne, followed by deprotection. nih.gov Alternatively, the aryl bromide can be converted to an aryl azide, typically through a nucleophilic substitution reaction on an activated aryl system or via a multi-step sequence involving conversion to an aniline (B41778) followed by diazotization and reaction with an azide source.
Once functionalized with an azide or alkyne, the (4-Bromophenyl)dimethylsilyl moiety can be incorporated into polymers in several ways:
As a monomer: An azide- or alkyne-functionalized derivative of this compound could be copolymerized with a comonomer containing the complementary functional group to form a linear polymer.
As a side-chain: The functionalized silane (B1218182) could be grafted onto a pre-existing polymer backbone.
As a cross-linker: A difunctional derivative, with two azide or alkyne groups, could be used to cross-link polymer chains.
The resulting triazole linkage is highly stable, making this a robust method for creating well-defined polymer architectures.
Table 2: Key Components of a Typical CuAAC Reaction
| Component | Role |
| Terminal Alkyne | Reactive partner |
| Azide | Reactive partner |
| Copper(I) Catalyst | Catalyzes the cycloaddition |
| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) state |
| Ligand (optional) | Stabilizes the Cu(I) catalyst and accelerates the reaction |
This table outlines the essential components for a CuAAC reaction, a powerful tool for polymer synthesis for which this compound can be a precursor after suitable functionalization.
Post-polymerization modification is a powerful technique for introducing a wide range of functionalities into polymers that may be difficult to achieve through direct polymerization of the corresponding functional monomers. nih.govrsc.orgwiley-vch.de The bromophenyl group of this compound makes it an excellent candidate for incorporation into polymers that are destined for post-polymerization modification.
If a polymer is synthesized with pendant (4-Bromophenyl)dimethylsilyl groups, the aryl bromide serves as a versatile handle for a variety of cross-coupling reactions, including:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov This allows for the introduction of a wide range of aryl or vinyl substituents.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, typically resulting in a substituted alkene. researchgate.net
Sonogashira Coupling: As mentioned previously, reaction with a terminal alkyne to introduce an alkyne functionality. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a carbon-nitrogen bond, allowing for the introduction of primary or secondary amine functionalities.
These modification reactions can be carried out under relatively mild conditions and with high efficiency, allowing for the creation of a diverse library of functional polymers from a single parent polymer. This approach offers significant advantages in terms of synthetic flexibility and the ability to fine-tune material properties.
The chlorosilyl group can also be utilized in post-polymerization modification. For example, a polymer containing hydroxyl groups can be reacted with this compound to graft the silyl (B83357) moiety onto the polymer backbone. This introduces the bromophenyl group for further functionalization as described above.
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymeric Architecture and Compositional Analysis (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds and polymers. nih.gov By analyzing the chemical environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si, researchers can confirm the covalent structure of monomers and determine the architecture and compositional details of the resulting polymers.
¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. For polymers derived from (4-Bromophenyl)chlorodimethylsilane, ¹H NMR spectra would typically show distinct signals for the methyl protons on the silicon atom and the aromatic protons of the 4-bromophenyl group. The integration of these signals can provide quantitative information about the ratio of these groups within the polymer structure. The aromatic region typically displays a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit, including the methyl carbons and the carbons of the bromophenyl group (both substituted and unsubstituted), will give rise to a distinct signal. rsc.org This allows for confirmation of the monomer incorporation and the absence of unwanted side-products.
²⁹Si NMR: As the core atom in the polymer backbone, silicon provides a unique spectroscopic handle. ²⁹Si NMR is exceptionally sensitive to the electronic environment around the silicon atom. researchgate.netrsc.org The chemical shift of the ²⁹Si nucleus can definitively distinguish between the starting chlorosilane monomer, intermediate silanol (B1196071) species, and the final siloxane (Si-O-Si) linkages in the polymer backbone. researchgate.net This makes it an invaluable tool for monitoring the course of polymerization and confirming the structure of the final polymeric material. researchgate.net For instance, a significant upfield shift is typically observed when a chlorosilane is converted to a siloxane. researchgate.netrsc.org
Table 1: Representative NMR Chemical Shift Data for Structures Related to (4-Bromophenyl)dimethylsilyl Derivatives This table contains generalized data compiled from typical ranges for similar functional groups. Actual values can vary based on solvent and specific molecular structure.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Source |
|---|---|---|---|
| ¹H | Si-CH₃ | 0.3 - 0.8 | chemicalbook.com |
| ¹H | Aromatic C-H (ortho to Si) | 7.5 - 7.7 | researchgate.netchegg.com |
| ¹H | Aromatic C-H (ortho to Br) | 7.4 - 7.6 | researchgate.netchegg.com |
| ¹³C | Si-CH₃ | -1.0 - 5.0 | rsc.org |
| ¹³C | Aromatic C-Br | 120 - 128 | rsc.org |
| ¹³C | Aromatic C-Si | 135 - 145 | rsc.org |
| ²⁹Si | R₃Si-Cl (Chlorosilane) | +20 to +35 | researchgate.netrsc.org |
| ²⁹Si | R₃Si-O-SiR₃ (Siloxane) | -15 to -25 | researchgate.net |
Mass Spectrometry for Polymer Molecular Weight and End-Group Verification (e.g., MALDI-TOF)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful technique for the characterization of synthetic polymers. shimadzu.com Unlike many other mass spectrometry techniques, MALDI is a "soft" ionization method that minimizes fragmentation, allowing for the analysis of intact polymer chains. wpmucdn.comnih.gov
This technique provides detailed information on:
Molecular Weight Distribution: MALDI-TOF MS can resolve individual polymer chains (n-mers), providing a precise measurement of the absolute molecular weight. From the resulting distribution of peaks, key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) can be calculated. nih.govsigmaaldrich.com A narrow dispersity (Đ close to 1.0) indicates a well-controlled polymerization.
End-Group Verification: The high resolution of MALDI-TOF allows for the precise mass determination of each polymer chain. This enables the verification of the chemical identity of the end-groups, confirming that the polymerization initiated and terminated as expected. sigmaaldrich.com
Repeat Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the polymer's repeating monomer unit, providing direct confirmation of the polymer's primary structure. shimadzu.com
Table 2: Polymer Analysis using MALDI-TOF MS Data This table illustrates the calculation of key polymer characteristics from a hypothetical MALDI-TOF spectrum.
| Parameter | Description | Formula / Example Calculation | Reference Source |
|---|---|---|---|
| Peak Mass (m/z) | The mass-to-charge ratio of an individual polymer chain. | m/z = (n × Mrepeat) + Mend-groups + Mion | sigmaaldrich.com |
| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all polymer chains. | Mn = Σ(NiMi) / ΣNi (where Ni is the number of chains of mass Mi) | nih.gov |
| Weight-Average Molecular Weight (Mw) | An average that accounts for the weight contribution of larger chains. | Mw = Σ(NiMi²) / Σ(NiMi) | nih.gov |
| Dispersity (Đ) or Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution. | Đ = Mw / Mn | nih.govsigmaaldrich.com |
Chromatographic Techniques for Molecular Weight Distribution and Purity Assessment (e.g., Gel Permeation Chromatography)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the preferred method for determining the molecular weight distribution of polymers. azom.comunt.edu The technique separates polymer molecules based on their hydrodynamic volume (size in solution).
The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous beads. unt.edu Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees, increasing their path length and causing them to elute later. unt.edu
For polysiloxanes, the choice of eluent is critical. While tetrahydrofuran (B95107) (THF) is a common GPC solvent, many polysiloxanes show a poor response with a refractive index (RI) detector in THF. gimitec.commalvernpanalytical.com Therefore, toluene (B28343) is often the preferred eluent for analyzing these types of polymers. gimitec.commalvernpanalytical.com By calibrating the system with polymer standards of known molecular weight, a relative molecular weight distribution and the polydispersity index (PDI) of the sample can be determined. mdpi.com
Table 3: Typical Data Obtained from Gel Permeation Chromatography (GPC) Illustrative data for a polymer sample analyzed by GPC.
| Parameter | Description | Typical Value for a Controlled Polymerization | Reference Source |
|---|---|---|---|
| Elution Time (min) | Time taken for the polymer to pass through the column. Inversely related to molecular size. | Varies with system | gimitec.com |
| Number-Average Molecular Weight (Mn) | Average molecular weight based on the number of polymer chains. | e.g., 10,000 g/mol | mdpi.com |
| Weight-Average Molecular Weight (Mw) | Average molecular weight biased towards heavier chains. | e.g., 11,000 g/mol | mdpi.com |
| Polydispersity Index (PDI or Đ) | Measure of the distribution width (Mw/Mn). | 1.05 - 1.20 | mdpi.com |
Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations
Infrared (IR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions by identifying the functional groups present in a sample. gelest.com The technique is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, which are then detected by the spectrometer. msu.edu
In the context of polymerization involving this compound, IR spectroscopy can be used to track the conversion of reactants to products. For example, during hydrolysis and condensation, the disappearance of the strong Si-Cl stretching band and the appearance of a broad O-H band (from intermediate silanols) followed by the emergence of a very strong and broad Si-O-Si (siloxane) stretching band would signify the progression of the polymerization. gelest.comresearchgate.net This allows for qualitative and semi-quantitative assessment of the reaction's completion. researchgate.net
Table 4: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity | Reference Source |
|---|---|---|---|---|
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak | libretexts.org |
| C-H (Alkyl - Si-CH₃) | Stretch | 3000 - 2850 | Medium | libretexts.org |
| Si-O-Si (Siloxane) | Asymmetric Stretch | 1130 - 1000 | Strong, Broad | gelest.com |
| Si-C (Aryl) | Stretch | ~1125 - 1100 | Strong | gelest.com |
| Si-C (Methyl) | Symmetric Bend | ~1260 | Strong | gelest.com |
| Si-Cl | Stretch | 640 - 450 | Strong | gelest.com |
| O-H (Silanol, Si-OH) | Stretch (H-bonded) | 3400 - 3200 | Strong, Broad | researchgate.net |
Single-Crystal X-ray Diffraction for Structural Elucidation of Related Silicon Derivatives
While polymers are typically amorphous and not suitable for single-crystal X-ray diffraction, this technique is the gold standard for determining the precise three-dimensional structure of crystalline materials at an atomic level. mdpi.com It is exceptionally valuable for characterizing the monomer, this compound, or other crystalline intermediates and model compounds. nih.govresearchgate.net
By diffracting X-rays off a single crystal, one can determine the exact spatial arrangement of atoms, providing definitive data on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. mdpi.com
Conformation: The preferred three-dimensional shape of the molecule in the solid state.
Intermolecular Interactions: How molecules pack together in the crystal lattice, revealing information about non-covalent interactions like van der Waals forces or hydrogen bonds. mdpi.comnih.gov
This foundational structural information for the monomer or related derivatives is crucial for understanding its reactivity and provides a basis for computational modeling and for interpreting the properties of the resulting polymers. mdpi.com
Table 5: Example of Crystallographic Data for a Bromophenyl-Containing Compound This table presents representative data that would be obtained from a single-crystal X-ray diffraction experiment on a related crystalline compound. mdpi.com
| Parameter | Description | Example Value | Reference Source |
|---|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Triclinic | mdpi.com |
| Space Group | Describes the symmetry elements within the unit cell. | P-1 | mdpi.com |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the unit cell. | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å α = 100.5°, β = 98.6°, γ = 103.8° | mdpi.com |
| Volume (V) | The volume of the unit cell. | 900.1 ų | mdpi.com |
| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. | 4 | mdpi.com |
Theoretical and Computational Studies of Organosilicon Compounds
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules like (4-Bromophenyl)chlorodimethylsilane. DFT calculations allow for the elucidation of complex reaction mechanisms, providing detailed energy profiles of reaction pathways, including the structures of transition states and intermediates. researchgate.net This is particularly valuable for understanding reactions involving the cleavage of the Si-Cl bond or transformations at the bromophenyl group.
By modeling potential reaction pathways, such as nucleophilic substitution at the silicon center or palladium-catalyzed cross-coupling reactions at the C-Br bond, DFT can help identify the most energetically favorable routes. researchgate.netresearchgate.net For example, a DFT study could map the potential energy surface for the hydrolysis of this compound to its corresponding silanol (B1196071), (4-Bromophenyl)dimethylsilanol, revealing the activation energy and the structure of the pentacoordinate silicon intermediate.
Furthermore, DFT is employed to analyze the electronic structure, providing insights into charge distribution, molecular orbitals, and electrostatic potential. For this compound, these calculations can quantify the electron-withdrawing effect of the bromo and chloro substituents and the electronic influence of the dimethylsilyl group on the phenyl ring. The calculated properties, such as Mulliken charges, frontier molecular orbital (HOMO-LUMO) energies, and the molecular electrostatic potential (MEP) map, are critical for predicting the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and kinetic stability.
A representative set of DFT-calculated electronic properties for this compound is presented below. These values are essential for rationalizing the molecule's behavior in various chemical transformations. nih.gov
Interactive Table: DFT-Calculated Electronic Properties of this compound Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar organosilicon compounds.
Molecular Dynamics (MD) Simulations for Polymer Conformation and Self-Assembly Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and molecular systems. For polymers derived from this compound, such as poly[(4-bromophenyl)dimethylsilyl] species, MD simulations can provide invaluable insights into their conformational dynamics, morphology, and self-assembly behavior. mdpi.comresearchgate.netrsc.orgosti.gov
MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of polymer chains, revealing how factors like chain length, solvent environment, and temperature influence their three-dimensional structure (e.g., radius of gyration, end-to-end distance). For polysiloxanes containing bulky phenyl groups, simulations can elucidate how these substituents affect chain flexibility and packing. researchgate.netrsc.org
Furthermore, MD simulations are instrumental in understanding the self-assembly of amphiphilic molecules into larger, ordered structures. mdpi.commdpi.comrsc.org If the chlorosilyl group of this compound is functionalized to create an amphiphilic monomer, MD can predict how these monomers might aggregate in solution to form micelles, vesicles, or other nanostructures. mdpi.comresearchgate.net The simulations can reveal the critical steps in the assembly process and the final morphology of the aggregates, which is crucial for designing materials with specific nanostructures. rsc.org
The table below outlines typical parameters that would be defined for an atomistic MD simulation of a polymer derived from this compound in a solvent box.
Interactive Table: Typical Parameters for an MD Simulation of a Polysiloxane
Quantitative Structure-Property Relationship (QSPR) Modeling in Organosilicon Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net This approach is based on the principle that the structure of a molecule, encoded in numerical descriptors, determines its properties. mdpi.com For organosilicon compounds like this compound and its derivatives, QSPR models can predict a wide range of properties without the need for experimental measurement, which is particularly useful for screening large libraries of virtual compounds. nih.govnih.gov
The development of a QSPR model involves several steps:
Data Set Compilation : A set of molecules with known experimental property values is gathered.
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy). bohrium.com
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating a subset of descriptors to the property of interest. nih.gov
Validation : The model's predictive power is rigorously tested using internal and external validation techniques.
For this compound, a QSPR model could be developed to predict properties such as boiling point, refractive index, or reactivity in a specific reaction. By analyzing the descriptors included in the final model, one can gain insight into the structural features that most influence the property. nih.gov
The following table illustrates a hypothetical QSPR model for predicting the molar refractivity of a series of substituted phenyl-dimethylchlorosilanes.
Interactive Table: Hypothetical QSPR Model for Molar Refractivity Model Equation: Molar Refractivity = β₀ + β₁(Descriptor 1) + β₂(Descriptor 2) + ...
Computational Approaches to Catalyst Design for Organosilane Transformations
Computational chemistry is an indispensable tool for the rational design and optimization of catalysts for chemical transformations involving organosilanes. rsc.org For a substrate like this compound, which can participate in reactions such as cross-coupling (e.g., Suzuki, Heck) or hydrosilylation, computational methods can accelerate the discovery of more efficient, selective, and robust catalysts. rsc.orgibm.com
The process often involves using DFT to study the mechanism of a catalytic cycle. mdpi.com By calculating the energies of all intermediates and transition states, researchers can identify the rate-determining step and understand how the catalyst's structure (e.g., the nature of the metal center and its ligands) influences catalytic activity. acs.org This knowledge allows for the in silico screening of virtual libraries of potential catalysts. For instance, one could computationally evaluate a range of phosphine (B1218219) ligands for a palladium catalyst to find the one that lowers the activation barrier for the oxidative addition of the C-Br bond in this compound. acs.org
These computational models can predict key performance indicators such as binding energies between the catalyst and substrate or the energy barriers for crucial reaction steps. ibm.com This approach helps to prioritize catalyst candidates for experimental synthesis and testing, saving significant time and resources. rsc.org The goal is to design catalysts that facilitate C-C or C-Si bond formation under milder conditions with higher yields and selectivity. nih.govacs.orgnih.gov
The table below provides an example of how computational screening could be used to compare different ligand systems for a generic palladium-catalyzed cross-coupling reaction involving an aryl bromide.
Interactive Table: Computational Screening of Ligands for Pd-Catalyzed Cross-Coupling Note: Values are illustrative for comparison purposes.
Future Research Directions and Emerging Paradigms
Development of Next-Generation Catalytic Systems for Bromosilane Reactivity
The development of highly efficient and selective catalytic systems is crucial for unlocking the full potential of (4-Bromophenyl)chlorodimethylsilane. Current research is focused on creating next-generation catalysts that can operate under milder conditions, offer better control over reactivity, and be reusable, which aligns with the principles of green chemistry.
Palladium-based catalysts have been shown to be effective in Suzuki cross-coupling reactions involving bromophenyl-containing compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, to create novel pyrimidine (B1678525) analogs. mdpi.com Optimization of these catalytic systems, including the choice of ligands and reaction conditions, is an active area of investigation to enhance yield and selectivity. mdpi.com
Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key goal. engineering.org.cn These catalysts offer advantages in terms of separation and recyclability. Innovations in this area include the design of core-shell catalysts, such as Pd@SiO2, which have demonstrated improved thermal stability and light-off behavior in catalytic converters. energy.gov The application of machine learning and artificial intelligence is also emerging as a powerful tool to accelerate the discovery and design of new catalytic materials by predicting surface reactivity. engineering.org.cnchemrxiv.org
Exploration of Novel Polymerization Mechanisms Employing Halogenated Silane (B1218182) Monomers
Halogenated silane monomers, including this compound, are valuable building blocks for the synthesis of advanced polymers with unique properties. Research in this area is exploring new polymerization methods to create polymers with well-defined architectures and functionalities.
One area of interest is the use of chlorodimethylsilane (B94632) in reductive etherification reactions to synthesize polyethers. acs.org This method has been used to react various diols with terephthalaldehyde (B141574) to create a library of polyethers. acs.org The reactivity and resulting polymer molecular weight can be influenced by the structure of the monomers, such as the steric hindrance of different isomers of phthalaldehyde. acs.org
The unique reactivity of the silicon-halogen bond in monomers like this compound allows for their incorporation into various polymer backbones. This can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. The development of controlled polymerization techniques is key to producing materials with tailored properties for specific applications.
Applications in Emerging Fields such as Optoelectronics, Biosensors, and Smart Materials
The distinct properties of this compound make it a promising candidate for use in several high-tech fields.
Optoelectronics: Organosilicon compounds are being investigated for their potential in organic electronics. nih.gov The incorporation of silicon can enhance the performance and stability of materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aromatic bromo-substituted phenyl group in this compound can be functionalized to tune the electronic properties of the resulting materials, making them suitable for various optoelectronic applications.
Biosensors: Organic semiconductors are being explored for their use in flexible and cost-effective biosensors. nih.gov The ability to modify the surface of materials derived from this compound allows for the attachment of biological recognition elements, leading to the development of sensitive and selective biosensors for medical diagnostics and environmental monitoring.
Smart Materials: Smart materials, which can respond to external stimuli, are a rapidly growing area of research. nih.gov Hydrogels, a type of smart material, have been developed for applications in flexible electronics and drug delivery. nih.govrsc.org The incorporation of organosilicon moieties can enhance the properties of these materials, leading to new "bio-smart" materials with applications in areas like dentistry for adaptive implants and tissue engineering. nih.gov
Integration into Supramolecular and Porous Framework Materials (e.g., MOFs, COFs, PAFs)
The rigid and well-defined structure of the bromophenyl group in this compound makes it an excellent building block for the construction of highly ordered, porous materials.
Porous Aromatic Frameworks (PAFs): PAFs are a class of porous materials with high surface areas and excellent stability. rsc.org The Yamamoto-type Ullmann coupling reaction of brominated monomers is a common method for synthesizing PAFs. rsc.orgrsc.org For example, PAF-5 has been successfully synthesized from the monomer 1,3,5-tris(4-bromophenyl)benzene. rsc.org The use of this compound as a precursor could allow for the creation of novel PAFs with tailored pore sizes and functionalities, making them suitable for applications in gas storage, separation, and catalysis.
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The functional groups on this compound can be used to link metal ions or organic building blocks to form MOFs and COFs. These materials have exceptionally high surface areas and tunable pore environments, making them promising for a wide range of applications. The silicon-containing group can also be used to modify the properties of these frameworks, such as their hydrophobicity or catalytic activity.
Sustainable and Green Chemistry Approaches in the Synthesis and Application of Organosilicon Precursors
There is a significant and growing emphasis on developing environmentally friendly methods for the synthesis and use of organosilicon compounds. unibo.it This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govmdpi.com
Green Synthesis: Researchers are exploring alternative, more sustainable routes to synthesize organosilicon precursors. nih.gov This includes the use of greener solvents, renewable starting materials, and catalytic methods that operate under milder conditions. unibo.itnih.gov For example, the development of cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes and alkenes offers a sustainable pathway to valuable silicon precursors while co-producing hydrogen as a clean energy source. nih.govacs.org The use of microwave irradiation and ultrasound are also being investigated as energy-efficient methods to drive chemical reactions. nih.gov
Q & A
Basic Research Questions
Q. How can (4-Bromophenyl)chlorodimethylsilane be synthesized with high purity for laboratory use?
- Methodology : The synthesis typically involves reacting 4-bromophenylmagnesium bromide with chlorodimethylsilane under anhydrous conditions. Key parameters include controlled temperature (0–5°C), inert atmosphere (argon/nitrogen), and stoichiometric excess of Grignard reagent to minimize byproducts like disiloxanes. Post-synthesis purification via fractional distillation or column chromatography (hexane/ethyl acetate) is critical to isolate the product (>95% purity). Reaction efficiency can be monitored using gas chromatography (GC) .
Q. What are the key reactivity features of this compound in cross-coupling reactions?
- Methodology : The Si–Cl bond is highly electrophilic, enabling nucleophilic substitution with alcohols, amines, or thiols. The 4-bromophenyl group acts as a directing moiety in Suzuki-Miyaura couplings, where the bromine atom facilitates palladium-catalyzed aryl-aryl bond formation. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis (1 mol%, 80°C, THF/H₂O) yields biphenyl derivatives. Reaction progress is tracked via thin-layer chromatography (TLC) and NMR .
Q. How should thermal stability and decomposition profiles of this compound be assessed?
- Methodology : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, phase transitions, and decomposition temperatures. For this compound, TGA under nitrogen shows stability up to ~180°C, with mass loss correlating to Si–Cl bond cleavage. These data inform safe storage conditions (dry, <4°C) and reaction temperature limits .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound?
- Methodology : Discrepancies in literature (e.g., variable yields in cross-couplings) often arise from trace moisture or oxygen. Rigorous drying of solvents (molecular sieves) and reagents (P₂O₅ treatment) is essential. Advanced techniques like in situ FTIR or mass spectrometry (MS) can detect transient intermediates (e.g., silanol byproducts) that alter reaction pathways. Comparative studies under strictly controlled conditions (e.g., glovebox setups) reduce variability .
Q. How can computational modeling predict the steric and electronic effects of the 4-bromophenyl group on reaction mechanisms?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s geometry and frontier molecular orbitals. The bromine atom’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilicity at the silicon center. Steric hindrance from the dimethyl groups slows nucleophilic attack, which is quantified via transition-state energy barriers. These insights guide catalyst selection (e.g., bulky ligands for sterically demanding reactions) .
Q. What advanced techniques characterize the crystal structure and molecular conformation of derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example, derivatives with this compound show dihedral angles of 8.9–11.4° between the bromophenyl and silane moieties, influencing π-π stacking in supramolecular assemblies. Pair Distribution Function (PDF) analysis complements SCXRD for amorphous or poorly crystalline samples .
Q. How does this compound serve as a precursor for functional materials (e.g., OLEDs or MOFs)?
- Methodology : The bromine atom enables post-functionalization via Ullmann or Buchwald-Hartwig couplings to introduce electron-transport groups (e.g., triazines or carbazoles). For metal-organic frameworks (MOFs), silane groups anchor to metal nodes (e.g., Zn⁴⁺ or Cu²⁺) via solvothermal synthesis. Photophysical properties (e.g., emission spectra) are evaluated using UV-Vis and fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
